molecular formula C20H15ClN2O5S2 B349392 (E)-5-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid CAS No. 378766-19-9

(E)-5-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

Cat. No.: B349392
CAS No.: 378766-19-9
M. Wt: 462.9g/mol
InChI Key: MVAJHXNWTWGXAG-CXUHLZMHSA-N
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Description

(E)-5-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid (CAS RN: 381202-13-7) is a synthetic small molecule with a molecular formula of C20H15ClN2O5S2 and a molecular weight of 462.93 g/mol [ 1 ]. This compound is of significant interest in biochemical research, particularly as a novel and selective inhibitor of the mitochondrial deacetylase SIRT5 [ 4 ]. SIRT5 regulates key metabolic pathways, and its dysregulation is implicated in various cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer, making it an attractive target for therapeutic discovery [ 4 ]. The mechanism of action involves the compound binding to and stabilizing the SIRT5 protein. The crucial 2-hydroxybenzoic acid functional group is essential for this activity, as its carboxylate forms a bidentate salt bridge with Arg105 and a hydrogen bond with Tyr102 in the enzyme's substrate-binding pocket, while the adjacent hydroxyl group interacts with Val221 [ 4 ]. This binding mode confers moderate inhibitory activity and high selectivity for SIRT5 over other sirtuin subtypes like SIRT1, SIRT2, and SIRT3 [ 4 ]. Researchers can utilize this compound as a chemical probe to investigate the role of SIRT5 in metabolism, cellular respiration, and cancer cell proliferation [ 4 ]. The product is supplied for non-human research use only and is not intended for diagnostic or therapeutic applications [ 2 ].

Properties

IUPAC Name

5-[3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S2/c21-14-4-2-1-3-11(14)9-16-18(26)23(20(29)30-16)8-7-17(25)22-12-5-6-15(24)13(10-12)19(27)28/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAJHXNWTWGXAG-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiazolidinone ring, a chlorobenzylidene moiety, and a hydroxybenzoic acid component. The molecular formula is C19H18ClN3O5S, with a molecular weight of approximately 435.88 g/mol.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that derivatives can reduce oxidative stress in cellular models, which is crucial for mitigating damage during ischemic conditions .

Key Findings:

  • Mechanism: The compound may activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) .
  • Model Systems: In vitro studies utilizing oxygen-glucose deprivation/reperfusion (OGD/RP) models demonstrated reduced apoptosis and oxidative stress markers in neuronal cells treated with similar compounds .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Various thiazolidinone derivatives have shown cytotoxic effects against several cancer cell lines.

Case Study:
A study involving structurally related thiazolidinones demonstrated significant inhibition of tumor growth in human cancer cell lines. The most potent compounds showed IC50 values comparable to established chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity of Thiazolidinone Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BHeLa (Cervical)10Cell cycle arrest
Compound CA549 (Lung)12ROS generation

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar thiazolidinone derivatives have been tested against various bacterial strains, showing promising results.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus31.5 µg/mL
Compound EEscherichia coli25 µg/mL
Compound FPseudomonas aeruginosa20 µg/mL

Comparison with Similar Compounds

Core Modifications

  • Rhodanine Derivatives with Arylidene Substituents: Compounds like (Z)-3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]propionic acid (Les-6614) share the thiazolidinone core but differ in the arylidene group (indole vs. 2-chlorophenyl) and the absence of a salicylic acid moiety. Les-6614 was synthesized via Knoevenagel condensation, yielding a compound with notable anti-inflammatory and immunomodulatory properties . Key Structural Differences:
  • Substituent at C5 : Indole (Les-6614) vs. 2-chlorophenyl (target compound).
  • Terminal Group : Propionic acid (Les-6614) vs. 2-hydroxybenzoic acid (target compound).

  • Benzimidazole–Rhodanine Conjugates :
    Compounds such as (Z)-2-(5-((5-chloro-1-(2-fluorobenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid () replace the salicylic acid with a benzimidazole group. These derivatives exhibit potent topoisomerase inhibition (IC₅₀ values < 1 µM in some cases), attributed to the planar benzimidazole enhancing DNA intercalation .

Physicochemical and Pharmacokinetic Properties

Melting Points and Solubility

Compound Melting Point (°C) Rf Value (DCM:MeOH 95:5) Notes
Target Compound (CAS: 735269-97-3) Not reported Not reported Likely low aqueous solubility due to aromatic groups
Les-6614 >250 Not reported Low skin permeability
(D,Z)-Compound 41 () 70–75 0.60 Crystallizes as yellow solid

Pharmacokinetic Predictions

  • Target Compound : Predicted to interact with cytochrome P450 enzymes (CYP1A2, CYP3A4) based on structural similarity to Les-6614, which shows moderate CYP inhibition .

Anti-Inflammatory and Immunomodulatory Effects

  • Les-6614 : Reduces IgE levels by 33–86% in allergic guinea pigs and suppresses IL-2 and TNF-α, indicating potent anti-inflammatory action .

Anticancer Activity

  • Benzimidazole–Rhodanine Conjugates : Exhibit IC₅₀ values of 0.8–2.5 µM against MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Target Compound : Unreported activity but structurally analogous to PPARγ modulators (e.g., Les-6614 binds PPARγ with ∆G = −8.2 kcal/mol) .

Enzyme Targets

Compound Predicted Targets (SwissTargetPrediction) Affinity Notes
Target Compound PPARγ, thromboxane-A synthase, lysosomal protective protein Similar to Les-6614
Les-6614 PPARγ (s.s. 0.580), TXAS (s.s. 0.567) Confirmed via docking

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